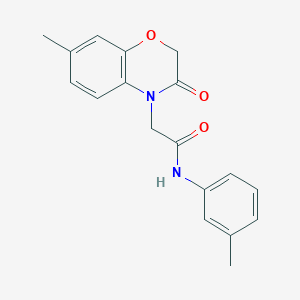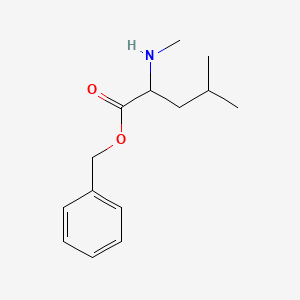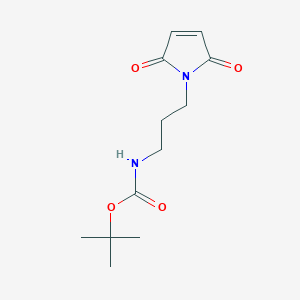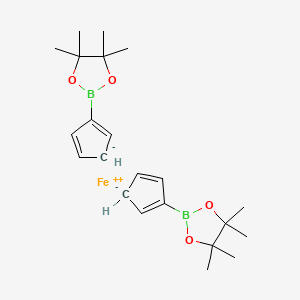
2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-环戊二烯-1,4-二烯-1-基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷;铁(2+) 是一种复杂的金属有机化合物,其特征在于存在环戊二烯基环、二氧杂环硼烷部分和铁(2+) 离子
准备方法
合成路线和反应条件
2-环戊二烯-1,4-二烯-1-基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷;铁(2+) 的合成通常涉及在受控条件下环戊二烯基衍生物与含硼试剂的反应。一种常见的方法是狄尔斯-阿尔德反应,它允许形成环戊二烯基环系 。反应条件通常需要使用钯催化剂来促进硼化过程 .
工业生产方法
该化合物的工业生产可能涉及使用类似的反应途径的大规模合成,但针对更高的产率和效率进行了优化。使用连续流动反应器和先进的催化体系可以增强生产过程,使其更具成本效益和可扩展性。
化学反应分析
反应类型
2-环戊二烯-1,4-二烯-1-基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷;铁(2+) 会经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成铁的不同氧化态。
还原: 还原反应可以将铁(2+) 离子转化为铁(0) 或其他低氧化态。
取代: 环戊二烯基和二氧杂环硼烷部分可以与各种亲核试剂和亲电试剂发生取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、烷基卤化物和有机金属化合物等试剂通常被使用。
主要产品
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生铁(3+) 配合物,而还原可以产生铁(0) 物种。
科学研究应用
2-环戊二烯-1,4-二烯-1-基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷;铁(2+) 在科学研究中有多种应用:
化学: 它被用作各种有机反应中的催化剂,包括聚合反应和交叉偶联反应.
生物学: 该化合物的独特结构使其能够与生物分子相互作用,使其在生物化学研究和药物开发中发挥作用。
作用机制
2-环戊二烯-1,4-二烯-1-基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷;铁(2+) 的作用机制涉及它通过配位化学与分子靶标的相互作用。铁(2+) 离子可以与各种配体形成配位络合物,从而影响化合物的反应性和稳定性。环戊二烯基和二氧杂环硼烷部分也起着调节化合物化学性质和反应性的作用 .
相似化合物的比较
类似化合物
- 环戊二烯-1,3-二烯;铁(2+)
- 2,3,4,5-四(三氟甲基)环戊二烯-2,4-二烯-1-酮
- 4-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)苯胺
- 4-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)苯甲醛
独特性
2-环戊二烯-1,4-二烯-1-基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷;铁(2+) 的独特之处在于它结合了环戊二烯基环和二氧杂环硼烷部分,赋予其独特的化学性质和反应性。这种组合在其他类似化合物中并不常见,使其成为研究和工业应用中的宝贵化合物 .
属性
分子式 |
C22H32B2FeO4 |
|---|---|
分子量 |
438.0 g/mol |
IUPAC 名称 |
2-cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) |
InChI |
InChI=1S/2C11H16BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*5-8H,1-4H3;/q2*-1;+2 |
InChI 键 |
XRNDFTKNRXIZDT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[CH-]C=C2.B1(OC(C(O1)(C)C)(C)C)C2=C[CH-]C=C2.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


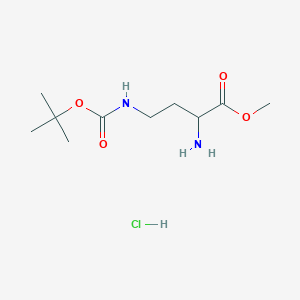
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
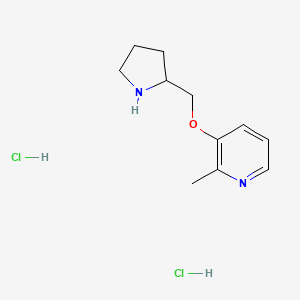
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)



![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
